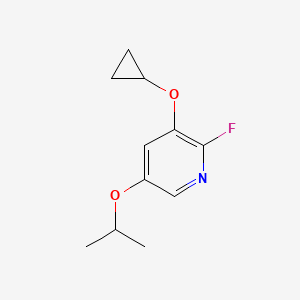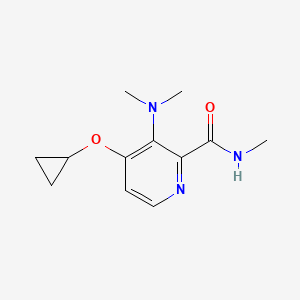
(4-Cyano-6-formylpyridin-2-YL)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyano-6-formylpyridin-2-YL)boronic acid pinacol ester is an organoboron compound that features a boronic acid ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-6-formylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-Cyano-6-formylpyridin-2-YL)boronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As a building block for drug discovery and development.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Cyano-6-formylpyridin-2-YL)boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid ester group to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring, which can stabilize the transition state and enhance the reaction efficiency .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Cyanophenylboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Comparison: (4-Cyano-6-formylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both cyano and formyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers additional functional groups for further derivatization. The cyano and formyl groups also provide sites for additional chemical modifications, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C13H15BN2O3 |
|---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
2-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H15BN2O3/c1-12(2)13(3,4)19-14(18-12)11-6-9(7-15)5-10(8-17)16-11/h5-6,8H,1-4H3 |
InChI Key |
WWEQJPARXUMHGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



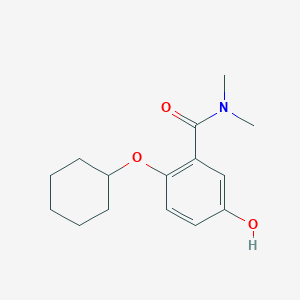
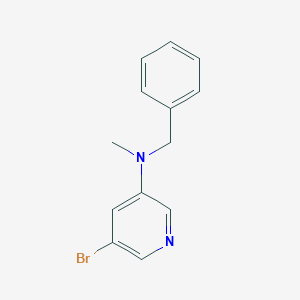
![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
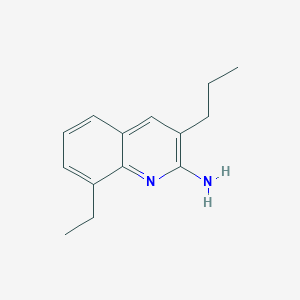
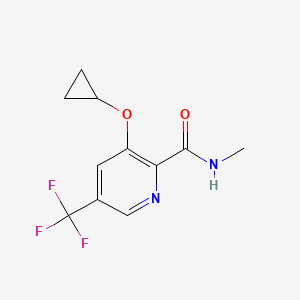
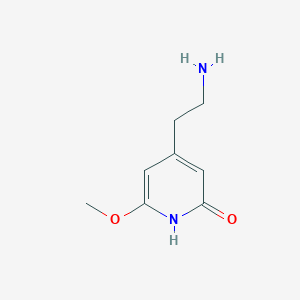
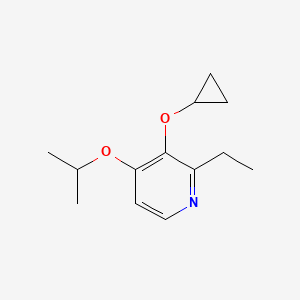
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14843872.png)


